3,3-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid
Description
Properties
IUPAC Name |
3,3-dimethyl-2H-1-benzofuran-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-11(2)6-14-9-5-7(10(12)13)3-4-8(9)11/h3-5H,6H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFQHLOQMRIHTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C1C=CC(=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions. This one-pot etherification and dehydrative cyclization process is often employed to construct the benzofuran ring system . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis, such as palladium-catalyzed cyclization of aryl acetylenes, is also a viable strategy for synthesizing benzofuran derivatives .
Industrial Production Methods
Industrial production of benzofuran derivatives, including this compound, typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route and reaction conditions depends on factors such as cost, availability of starting materials, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives.
Scientific Research Applications
Chemical Properties and Structure
3,3-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid is characterized by:
- Chemical Formula : C12H14O3
- Molecular Weight : 218.24 g/mol
- Structure : Contains two methyl groups at the 3-position and a carboxylic acid group at the 6-position of the benzofuran ring.
Chemistry
- Building Block for Synthesis : It serves as a precursor for synthesizing more complex benzofuran derivatives with potential biological activities. These derivatives can be utilized in various chemical reactions to explore new compounds with enhanced properties.
Biology
- Antimicrobial Activity : Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of Gram-positive bacteria and fungi (MIC values ranging from 50 to 200 μg/mL) .
Medicine
- Therapeutic Potential : The compound is being investigated for its potential in treating various diseases:
- Anticancer Properties : In vivo studies have demonstrated that benzofuran derivatives can inhibit tumor growth effectively. For example, modifications at specific positions on the benzofuran structure have been linked to increased potency against cancer cell lines .
- Cardiac Function Studies : Investigations into its electrophysiological properties revealed its ability to modulate cardiac function by slowing conduction velocity in cardiac tissues .
Industry
- Material Science : The unique chemical properties of this compound make it valuable in developing new materials such as polymers and dyes.
Case Studies
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes, receptors, and other biomolecules, leading to modulation of cellular processes. For example, benzofuran derivatives have been shown to inhibit enzymes involved in microbial growth, making them effective antimicrobial agents .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-2,3-dihydrobenzofuran: This compound shares a similar benzofuran core but lacks the carboxylic acid group at the 6-position.
3-Methyl-2,3-dihydrobenzofuran: Similar to 3,3-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid but with only one methyl group at the 3-position.
Uniqueness
This compound is unique due to the presence of both the dimethyl groups at the 3-position and the carboxylic acid group at the 6-position. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
3,3-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzofuran core with a carboxylic acid functional group, which is critical for its biological activity.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of NF-κB Activity : Studies have shown that derivatives of benzofuran compounds can inhibit NF-κB translocation to the nucleus in activated macrophages. This inhibition is associated with reduced inflammation and cancer cell proliferation .
- Modulation of Cannabinoid Receptors : Similar compounds have been identified as selective agonists for cannabinoid receptor 2 (CB2), suggesting a potential role in pain management and anti-inflammatory responses .
- Effects on B-cell Activation : The compound may influence B-cell receptor signaling pathways, potentially impacting immune responses and inflammatory diseases .
Anticancer Properties
A significant body of research has focused on the anticancer potential of benzofuran derivatives. The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | ACHN (renal) | <10 | NF-κB inhibition |
| HCT15 (colon) | <10 | NF-κB inhibition | |
| MM231 (breast) | <10 | NF-κB inhibition | |
| NUGC-3 (gastric) | <10 | NF-κB inhibition | |
| NCI-H23 (lung) | <10 | NF-κB inhibition | |
| PC-3 (prostate) | <10 | NF-κB inhibition |
These findings indicate that the compound exhibits potent cytotoxicity across various cancer cell lines, primarily through the inhibition of NF-κB activity.
Neuropathic Pain Management
In vivo studies have explored the use of benzofuran derivatives in models of neuropathic pain. For instance, compounds similar to this compound were evaluated in paclitaxel-induced neuropathy models in rats. The results demonstrated significant analgesic effects, suggesting potential therapeutic applications in pain management .
Case Studies
- Anticancer Activity : A study conducted on a series of benzofuran derivatives indicated that those with modifications at the carboxylic acid position exhibited enhanced anticancer properties. The lead compound from this series showed remarkable efficacy against multiple cancer types while minimizing toxicity .
- Inflammation Models : In animal models simulating inflammatory conditions, administration of this compound resulted in reduced levels of pro-inflammatory cytokines and improved overall health indicators .
Q & A
Q. What are the common synthetic routes for preparing 3,3-dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid?
The synthesis typically involves cyclization of substituted phenolic precursors or functionalization of preformed dihydrobenzofuran scaffolds. For example, coupling reactions using agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with diisopropylethylamine (DiPEA) are employed to introduce amide or ester groups at the 6-position of the dihydrobenzofuran core. Flash chromatography with solvents like hexane/ethyl acetate is commonly used for purification .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Nuclear magnetic resonance (NMR) spectroscopy, particularly and NMR, is essential. Key spectral markers include:
Q. What are the primary applications of this compound in heterocyclic chemistry?
It serves as a building block for synthesizing bioactive molecules, such as cannabinoid receptor 2 (CB2) agonists. The carboxylic acid group at the 6-position allows derivatization into amides or esters, enabling structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How do substituents on the dihydrobenzofuran core influence CB2 receptor selectivity?
Methyl groups at the 3-position enhance conformational rigidity, improving receptor binding. For instance, 3,3-dimethyl substitution reduces steric hindrance, optimizing interactions with CB2's hydrophobic binding pocket. In contrast, bulkier substituents (e.g., benzyl groups) may reduce selectivity due to unfavorable steric clashes .
Q. What methodological strategies resolve contradictions in biological activity data for derivatives?
Use orthogonal assays to confirm target engagement:
- Binding assays (e.g., competitive displacement with -CP55,940).
- Functional assays (e.g., cAMP inhibition or β-arrestin recruitment). For example, derivatives showing weak binding affinity but strong functional activity may require reevaluation of assay conditions (e.g., membrane permeability, solubility) .
Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?
Molecular docking (e.g., using AutoDock Vina) predicts binding modes to CB2, while QSAR models optimize logP and polar surface area (PSA) for enhanced bioavailability. For instance, introducing electron-withdrawing groups at the 5-position may improve metabolic stability by reducing cytochrome P450 oxidation .
Q. What purification challenges arise during large-scale synthesis, and how are they addressed?
High-purity isolation is hindered by byproducts from incomplete cyclization or ester hydrolysis. Solutions include:
- Gradient flash chromatography (e.g., 0–50% ethyl acetate in hexane).
- Recrystallization using ethanol/water mixtures to remove polar impurities. Process optimization (e.g., controlled temperature during coupling reactions) minimizes side reactions .
Methodological Notes
- Data Validation : Cross-reference NMR assignments with X-ray crystallography for ambiguous stereocenters .
- Biological Replicates : Perform triplicate measurements in receptor assays to account for variability in cell-based systems .
- Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, inert atmosphere) to ensure consistency across batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
